Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate
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Overview
Description
Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a phenyl group attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with a chiral amine, followed by the addition of a phenyl group through a Grignard reaction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, ice bath.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl glycinate: Lacks the hydroxy and phenyl groups, making it less versatile in chemical reactions.
Tert-butyl (S)-2-hydroxy-3-phenylpropanoate: Similar structure but lacks the glycine moiety, affecting its reactivity and applications.
Uniqueness
Tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)glycinate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in asymmetric synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)10-16-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,16-17H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJDCVCSCURWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(CC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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